BI-3406

Description

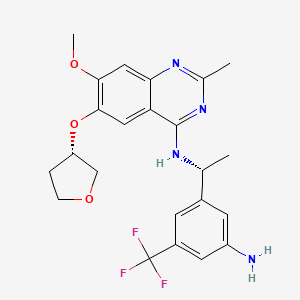

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFDNRYZXDHTHT-PXAZEXFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-3406: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-3406 is a potent, selective, and orally bioavailable small-molecule inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS. By binding to the catalytic site of SOS1, this compound prevents the guanine nucleotide exchange factor (GEF) activity of SOS1, thereby locking KRAS in its inactive, GDP-bound state. This mechanism of action effectively reduces the levels of active, GTP-bound RAS and downstream signaling through the MAPK pathway.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of KRAS-driven cancers.

Discovery and Rationale

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[2][4] For decades, direct inhibition of KRAS has been a significant challenge in oncology drug development.[2] An alternative therapeutic strategy is to target the proteins that regulate KRAS activity. SOS1 is a key GEF that facilitates the exchange of GDP for GTP on KRAS, leading to its activation.[3][5] Therefore, inhibiting the SOS1-KRAS interaction presents a compelling approach to broadly target various KRAS mutations.[2][6]

This compound was discovered by Boehringer Ingelheim as a potent and selective inhibitor of the SOS1::KRAS interaction.[1][2][6] Unlike KRAS G12C-specific inhibitors, this compound is a pan-KRAS inhibitor, effective against cancers driven by a wide range of KRAS mutations, including the most prevalent G12 and G13 variants.[1][4] Preclinical studies have demonstrated that this compound reduces RAS-GTP levels, inhibits MAPK pathway signaling, and limits the proliferation of KRAS-driven cancer cells both in vitro and in vivo.[1][2] Furthermore, this compound has shown synergistic effects when combined with MEK inhibitors, offering a promising therapeutic strategy to overcome adaptive resistance mechanisms.[1][2][6]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on publicly available information.

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| SOS1::KRAS G12D Interaction | - | - | 5 | [1] |

| 3D Cell Proliferation | MIA PaCa-2 | G12C | 9 | [1] |

| 3D Cell Proliferation | SW480 | G12V | 15 | [1] |

| 3D Cell Proliferation | LoVo | G13D | 22 | [1] |

| 3D Cell Proliferation | A549 | G12S | 33 | [1] |

| 3D Cell Proliferation | HCT116 | G13D | 45 | [1] |

| 3D Cell Proliferation | NCI-H358 | G12C | 24 | |

| pERK Inhibition | NCI-H358 | G12C | 4 | |

| RAS-GTP Inhibition | NCI-H358 | G12C | 83 | [1] |

| RAS-GTP Inhibition | A549 | G12S | 231 | [1] |

Table 2: In Vivo Efficacy of this compound Monotherapy

| Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| MIA PaCa-2 (Pancreatic) | G12C | 12 mg/kg, b.i.d. | 66% | |

| MIA PaCa-2 (Pancreatic) | G12C | 50 mg/kg, b.i.d. | 87% | |

| SW620 (Colorectal) | G12V | 50 mg/kg, b.i.d. | Significant | [1] |

| LoVo (Colorectal) | G13D | 50 mg/kg, b.i.d. | Significant | [1] |

| A549 (NSCLC) | G12S | 12.5 mg/kg, b.i.d. | 39% | |

| A549 (NSCLC) | G12S | 50 mg/kg, b.i.d. | 66% |

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized representation based on available chemical information and may require optimization.

Step 1: Synthesis of Intermediate 1

-

Detailed reaction steps for the initial building block. This would typically involve the reaction of commercially available starting materials under specified conditions (solvent, temperature, catalyst, reaction time).

-

Purification method (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, MS).

Step 2: Synthesis of Intermediate 2

-

Reaction of Intermediate 1 with another reagent to build the core structure.

-

Detailed reaction conditions and work-up procedures.

-

Purification and characterization of the resulting intermediate.

Step 3: Final Assembly of this compound

-

Coupling of key intermediates to form the final this compound molecule.

-

Detailed reaction conditions, including stoichiometry of reactants and catalysts.

-

Final purification steps to ensure high purity of the compound.

-

Comprehensive characterization of the final product to confirm its identity and purity (e.g., 1H NMR, 13C NMR, HRMS, HPLC).

AlphaScreen™ SOS1::KRAS Interaction Assay

This assay is used to measure the ability of this compound to disrupt the protein-protein interaction between SOS1 and KRAS.

Materials:

-

Recombinant His-tagged SOS1 protein

-

Recombinant Biotinylated KRAS (GDP-loaded) protein

-

AlphaScreen™ Glutathione Donor Beads

-

AlphaScreen™ Streptavidin Acceptor Beads

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

-

This compound serially diluted in DMSO

-

384-well ProxiPlate™

Procedure:

-

Prepare a mixture of His-tagged SOS1 and Biotinylated KRAS-GDP in assay buffer.

-

Add this compound at various concentrations to the wells of the 384-well plate.

-

Add the SOS1/KRAS-GDP mixture to the wells.

-

Incubate at room temperature for 60 minutes.

-

Add a suspension of AlphaScreen™ Glutathione Donor and Streptavidin Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an EnVision® or other suitable plate reader with AlphaScreen™ capabilities.

-

Data is analyzed by plotting the AlphaScreen™ signal against the logarithm of the inhibitor concentration and fitting to a four-parameter logistic equation to determine the IC50 value.

3D Tumor Spheroid Proliferation Assay

This assay assesses the anti-proliferative effect of this compound in a more physiologically relevant three-dimensional cell culture model.

Materials:

-

KRAS-mutant cancer cell line (e.g., MIA PaCa-2, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Ultra-low attachment 96-well round-bottom plates

-

This compound serially diluted in cell culture medium

-

CellTiter-Glo® 3D Cell Viability Assay reagent

Procedure:

-

Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates.

-

Centrifuge the plates at a low speed to facilitate spheroid formation.

-

Incubate for 3-4 days to allow for the formation of uniform spheroids.

-

Treat the spheroids with a serial dilution of this compound.

-

Incubate for an additional 5-7 days.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® 3D reagent to each well.

-

Mix on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.

RAS-GTP Pulldown Assay

This assay is used to measure the levels of active, GTP-bound RAS in cells following treatment with this compound.

Materials:

-

KRAS-mutant cancer cell line

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

RAF1-RBD (RAS Binding Domain) agarose beads

-

GTPγS (for positive control) and GDP (for negative control)

-

Anti-RAS antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Lyse the cells in ice-cold Lysis/Binding/Wash Buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with RAF1-RBD agarose beads at 4°C with gentle rocking for 1 hour.

-

Wash the beads several times with Lysis/Binding/Wash Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-RAS antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

Quantify the band intensities to determine the relative levels of RAS-GTP.

Visualizations

KRAS Signaling Pathway and this compound Mechanism of Action

References

- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. opnme.com [opnme.com]

The Structure-Activity Relationship of BI-3406: A Technical Guide to a Potent SOS1-KRAS Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationship (SAR) of BI-3406, a potent and selective small-molecule inhibitor of the SOS1-KRAS protein-protein interaction. By binding to the catalytic domain of SOS1, this compound effectively prevents the nucleotide exchange on KRAS, leading to a reduction in the active GTP-bound form of KRAS and subsequent downregulation of the MAPK signaling pathway.[1][2][3] This guide provides a comprehensive overview of the SAR, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) of this compound and Analogs

The development of this compound originated from a high-throughput screening campaign that identified a quinazoline-based hit, BI-68BS.[4] Subsequent structure-based drug design and medicinal chemistry optimization led to the discovery of this compound with significantly improved potency. The key structural modifications and the resulting impact on biochemical and cellular activity are summarized in the tables below. Further exploration of related scaffolds, such as the pyrido[2,3-d]pyrimidin-7-ones, provides additional insights into the SAR of SOS1 inhibitors.

Table 1: Biochemical and Cellular Potency of this compound and Precursor

| Compound | Structure | SOS1-KRAS G12D Interaction IC50 (nM) (TR-FRET/AlphaScreen) | MIA PaCa-2 (KRAS G12C) 3D Proliferation IC50 (nM) |

| BI-68BS | R1 = OMe, R2 = H, R3 = H, R4 = OMe, R5 = H | 1300 | >10000 |

| This compound | R1 = N-methyl-tetrahydrofuranyl, R2 = Me, R3 = CF3, R4 = NH2, R5 = H | 5 | 9 |

Data sourced from Hofmann et al., Cancer Discovery, 2021.[4]

The optimization of BI-68BS to this compound involved several key modifications. The introduction of a methyl group at the 2-position of the quinazoline core eliminated off-target kinase activity. The addition of a trifluoromethyl and an amino group to the phenethyl moiety enhanced binding affinity by more effectively filling the hydrophobic pocket and forming a hydrogen bond with Met878 of SOS1, respectively. Finally, the incorporation of a tetrahydrofuryl group improved solubility and metabolic stability.[4]

Table 2: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidin-7-one Analogs

A series of pyrido[2,3-d]pyrimidin-7-one analogs have been synthesized and evaluated for their ability to inhibit the SOS1-KRAS interaction and cancer cell proliferation, providing further SAR insights for compounds targeting this interface.

| Compound | R1 | R2 | SOS1-KRAS Interaction IC50 (nM) (TR-FRET) | MIA PaCa-2 (KRAS G12C) 3D Proliferation IC50 (nM) |

| This compound | - | - | 4.8 | 29.8 |

| 8h | 4-acetylpiperazin-1-yl | H | 4.8 | 27.7 |

| 8u | (R)-3-hydroxypyrrolidin-1-yl | H | 4.9 | 29.8 |

| 8a | 4-methylpiperazin-1-yl | H | 10.3 | 43.5 |

| 8f | 1-acetylpiperidin-4-yl | H | 13.5 | 49.3 |

| 8k | H | H | >1000 | >1000 |

Data sourced from Liu et al., ACS Med. Chem. Lett., 2023.[2]

These data indicate that a substituent at the R1 position is crucial for activity, as demonstrated by the inactive analog 8k . Various piperazine and piperidine derivatives at this position are well-tolerated, with some analogs like 8h and 8u exhibiting potency comparable to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

BI-3406: A Technical Guide to a First-in-Class SOS1-KRAS Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of BI-3406, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1) and KRAS interaction. This document details the molecular basis of its inhibitory action, summarizes key preclinical data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Disrupting the KRAS Activation Cycle

KRAS is a central molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] The activation of KRAS is a critical step in transducing signals from extracellular stimuli to intracellular pathways that regulate cell proliferation and survival.[1][2] Guanine nucleotide exchange factors (GEFs) are key to this activation, and SOS1 is a ubiquitously expressed GEF for KRAS.[3]

The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between SOS1 and KRAS.[4][5] this compound binds to the catalytic domain of SOS1, thereby physically preventing its engagement with GDP-bound KRAS.[1][5][6] This blockade of the SOS1-KRAS interaction has several downstream consequences:

-

Inhibition of Nucleotide Exchange: By preventing SOS1 from accessing KRAS, this compound inhibits the exchange of GDP for GTP on KRAS.[7]

-

Reduction of Active KRAS: This leads to a significant decrease in the levels of active, GTP-bound KRAS (RAS-GTP) within the cell.[4][5][8]

-

Suppression of MAPK Pathway Signaling: With reduced levels of active KRAS, the downstream signaling through the RAF-MEK-ERK (MAPK) pathway is curtailed.[4][5][8]

This compound is highly selective for SOS1 and does not inhibit the related protein SOS2.[7] This selectivity is significant as it may contribute to a more favorable therapeutic window. The inhibitory action of this compound is effective against a broad range of oncogenic KRAS mutants, including the prevalent G12 and G13 variants.[5]

Caption: Mechanism of this compound action on the KRAS signaling pathway.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line / System | KRAS Mutation | Reference |

| SOS1-KRAS Interaction IC₅₀ | 6 nM | Biochemical Assay | - | [4] |

| pERK Inhibition IC₅₀ | 24 nM | DLD-1 | G13D | [9] |

| Cell Proliferation IC₅₀ | 36 nM | DLD-1 | G13D | [9] |

| Cell Proliferation IC₅₀ | 9-220 nM | Panel of G12/G13 mutants | G12/G13 | [10] |

| Cell Proliferation IC₅₀ | >10,000 nM | H520 | Wild-Type | [9] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | KRAS Mutation | This compound Dose (mg/kg, b.i.d.) | Tumor Growth Inhibition (TGI) | Reference |

| Pancreatic | MIA PaCa-2 | G12C | 12 | 66% | [10] |

| Pancreatic | MIA PaCa-2 | G12C | 50 | 87% | [10] |

| Colorectal | SW620 | G12V | 50 | Significant TGI | [10] |

| Colorectal | LoVo | G13D | 50 | Significant TGI | [10] |

| NSCLC | A549 | G12S | 50 | Significant TGI | [10] |

Table 3: Combination Therapy Efficacy of this compound

| Combination Partner | Cancer Model | Effect | Reference |

| Trametinib (MEK inhibitor) | KRAS-mutant xenografts | Tumor regressions | [4] |

| MRTX1133 (KRAS G12D inhibitor) | KRAS G12D LUAD model | Synergistic antitumor effects | [7][11] |

| AMG 510 (KRAS G12C inhibitor) | MIA PaCa-2 cells | Enhanced growth suppression | [8] |

Experimental Protocols

The following are high-level descriptions of the key experimental methodologies used to characterize this compound. For detailed protocols, readers are encouraged to consult the supplementary materials of the cited publications.

Western Blotting for pERK Inhibition

To quantify the inhibition of MAPK pathway signaling, Western blotting is employed to measure the levels of phosphorylated ERK (pERK).

-

Cell Culture and Treatment: Cancer cell lines with known KRAS mutations are cultured under standard conditions and then treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for pERK and total ERK (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of pERK to total ERK.

3D Cell Proliferation Assay

To assess the anti-proliferative effects of this compound in a more physiologically relevant context, 3D spheroid culture assays are utilized.

-

Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.

-

Compound Treatment: Once formed, the spheroids are treated with a dose range of this compound.

-

Viability Assessment: After a set incubation period (e.g., 4 days), cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Xenograft Mouse Models for In Vivo Efficacy

To evaluate the antitumor activity of this compound in a living organism, xenograft studies are conducted in immunocompromised mice.

-

Animal Models: Athymic nude mice are typically used.

-

Tumor Implantation: Human cancer cell lines are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered orally, typically twice daily (b.i.d.), at specified doses.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Efficacy Endpoint: The study continues for a defined period (e.g., 20-40 days), and the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting KRAS-Driven Tumors: The Emergence of this compound as a Novel Therapeutic Strategy [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Pardon Our Interruption [opnme.com]

- 10. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Unveiling Target Engagement: A Technical Guide to BI-3406 Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for validating the target engagement of BI-3406, a potent and selective inhibitor of the SOS1::KRAS interaction. By binding to the catalytic domain of SOS1, this compound effectively prevents the guanine nucleotide exchange that leads to KRAS activation, thereby inhibiting downstream signaling in KRAS-driven cancers.[1][2][3][4][5] This document provides a comprehensive overview of the essential experimental protocols and data interpretation required to assess the efficacy of this compound in a preclinical setting.

Quantitative Analysis of this compound Activity

The potency of this compound is quantified through its ability to inhibit downstream signaling pathways and cellular proliferation. The following tables summarize key in vitro efficacy data across various KRAS-mutant cancer cell lines.

Table 1: Inhibition of pERK by this compound

| Cell Line | KRAS Mutation | IC50 (nM) for pERK Inhibition |

| NCI-H358 | G12C | 4 |

| DLD-1 | G13D | 24 |

Data represents the concentration of this compound required to inhibit the phosphorylation of ERK by 50%.

Table 2: Anti-proliferative Effects of this compound in 3D Culture

| Cell Line | KRAS Mutation | IC50 (nM) for Proliferation |

| NCI-H358 | G12C | 24 |

| DLD-1 | G13D | 36 |

Data represents the concentration of this compound required to inhibit cellular proliferation by 50% in three-dimensional spheroid cultures.

Core Experimental Protocols

Validation of this compound target engagement relies on a series of well-defined cellular and biochemical assays. The following sections provide detailed methodologies for these key experiments.

RAS Activation Pulldown Assay

This assay directly measures the inhibition of RAS activation by quantifying the amount of GTP-bound (active) RAS in cell lysates following treatment with this compound.

a) Cell Lysis

-

Culture KRAS-mutant cancer cells (e.g., NCI-H358, A549) to 80-90% confluency.

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).

-

Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding 0.5-1.0 mL of ice-cold Lysis/Binding/Wash Buffer supplemented with protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 5 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

b) Pulldown of Active RAS

-

Normalize the protein concentration of the cell lysates.

-

To 500 µg - 1 mg of total protein, add the GST-fusion protein of the Ras-binding domain (RBD) of Raf1 conjugated to agarose beads.

-

Incubate the mixture at 4°C for 1 hour with gentle agitation.

-

Pellet the beads by centrifugation at 6,000 x g for 30 seconds.

-

Carefully remove the supernatant.

-

Wash the beads three times with Lysis/Binding/Wash Buffer.

c) Western Blot Analysis

-

Elute the bound proteins by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for pan-RAS.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

pERK (Phospho-ERK) Western Blot

This assay assesses the downstream consequences of SOS1 inhibition by measuring the phosphorylation status of ERK, a key component of the MAPK pathway.

a) Sample Preparation

-

Culture and treat cells with this compound as described in the RAS activation assay.

-

Lyse the cells in 1X SDS sample buffer.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Boil the samples at 95-100°C for 5 minutes.

b) Electrophoresis and Blotting

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c) Immunodetection

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK (pERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.

3D Cellular Proliferation Assay

This assay evaluates the impact of this compound on the growth of cancer cells cultured in a three-dimensional environment, which more closely mimics an in vivo tumor.

a) Spheroid Formation

-

Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2, DLD-1) into ultra-low attachment U-bottom plates at a density of 1000 cells/well.

-

Allow the cells to aggregate and form spheroids over 3-4 days.

b) Compound Treatment

-

Once spheroids have formed, treat them with a serial dilution of this compound.

-

Incubate the spheroids with the compound for an extended period (e.g., 4-7 days).

c) Viability Measurement

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Add the reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescent signal using a plate reader.

-

Calculate the IC50 value by plotting the dose-response curve.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: this compound inhibits the SOS1-mediated activation of KRAS.

Caption: Experimental workflow for the RAS-GTP pulldown assay.

Caption: Logical framework for validating this compound target engagement.

References

BI-3406: A Deep Dive into its Selectivity Profile Over SOS2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of BI-3406, a potent and selective inhibitor of Son of Sevenless 1 (SOS1), with a particular focus on its remarkable selectivity over the closely related homolog, SOS2. This document details the quantitative data supporting this selectivity, outlines the experimental methodologies used for its determination, and illustrates the key signaling pathways and experimental workflows.

Introduction to this compound and the SOS Family of Proteins

This compound is an orally bioavailable small molecule inhibitor that targets the interaction between SOS1 and KRAS.[1] SOS1 and SOS2 are ubiquitously expressed guanine nucleotide exchange factors (GEFs) that play a critical role in activating RAS proteins, molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[2][3] While highly homologous, SOS1 and SOS2 exhibit both redundant and distinct functions. Genetic studies have revealed that SOS1 knockout is embryonic lethal in mice, whereas SOS2 knockout mice are viable, suggesting a more critical, non-redundant role for SOS1 in development.[2][3][4]

This compound binds to the catalytic domain of SOS1, preventing its interaction with GDP-loaded RAS and thereby inhibiting the formation of active GTP-loaded RAS.[5][6] This targeted inhibition of the SOS1:KRAS interaction makes this compound a promising therapeutic agent for KRAS-driven cancers. A key aspect of its therapeutic potential lies in its high selectivity for SOS1 over SOS2, minimizing potential off-target effects.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for SOS1 over SOS2 has been rigorously quantified through various biochemical and cellular assays. The data consistently demonstrates a significant potency difference, highlighting the inhibitor's specificity.

| Assay Type | Target | This compound IC50 | Reference |

| Biochemical Assays | |||

| SOS1:KRAS Interaction (AlphaScreen) | SOS1 | 5 nM | [7] |

| SOS2 | > 10 µM | [6][8] | |

| Cellular Assays | |||

| pERK Inhibition (NCI-H358 cells) | SOS1 | 4 nM | [6] |

| Cell Proliferation (NCI-H358 cells) | SOS1 | 24 nM | [6] |

Table 1: Quantitative Selectivity of this compound for SOS1 over SOS2. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against SOS1 and SOS2 in key biochemical and cellular assays. The significantly higher IC50 value for SOS2 underscores the inhibitor's high selectivity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to determine the selectivity profile of this compound.

Biochemical Assays

3.1.1. SOS1:KRAS Protein-Protein Interaction Assay (AlphaScreen)

This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.[9] Donor and acceptor beads are coated with molecules that can bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

-

Methodology:

-

Recombinant GST-tagged SOS1 and biotinylated KRAS proteins are used.

-

Glutathione-coated donor beads are added to bind GST-SOS1.

-

Streptavidin-coated acceptor beads are added to bind biotinylated KRAS.

-

In the absence of an inhibitor, the interaction between SOS1 and KRAS brings the donor and acceptor beads together, generating a signal.

-

This compound is serially diluted and incubated with the proteins and beads.

-

The ability of this compound to inhibit the SOS1:KRAS interaction is measured by a decrease in the AlphaScreen signal.

-

IC50 values are calculated from the dose-response curves.[10][11]

-

Cellular Assays

3.2.1. RAS Activation Assay (RAS-GTP Pulldown)

This assay measures the levels of active, GTP-bound RAS in cells following treatment with this compound.

-

Principle: This assay utilizes the RAS-binding domain (RBD) of the RAF1 kinase, which specifically binds to the GTP-bound form of RAS. The RBD is fused to glutathione S-transferase (GST), allowing for the "pull-down" of active RAS using glutathione-conjugated beads.[11][12]

-

Methodology:

-

Cells are treated with various concentrations of this compound.

-

Cells are lysed in a buffer that preserves the GTP-bound state of RAS.

-

Cell lysates are incubated with GST-RBD fusion protein immobilized on glutathione-agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The pulled-down active RAS is then detected and quantified by Western blotting using a RAS-specific antibody.[4][13]

-

3.2.2. Phospho-ERK (pERK) Western Blotting

This assay assesses the downstream effect of SOS1 inhibition on the MAPK signaling pathway by measuring the phosphorylation of ERK.

-

Principle: Western blotting is a widely used technique to detect specific proteins in a sample. Following SOS1 inhibition by this compound, the activation of the downstream MAPK pathway is expected to decrease, leading to reduced phosphorylation of ERK.

-

Methodology:

-

Cells are treated with this compound for a specified period.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

The membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.[1][14]

-

3.2.3. 3D Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cells in a three-dimensional culture system, which more closely mimics the in vivo tumor microenvironment.[15][16]

-

Principle: Cells are cultured in a matrix that allows them to grow as spheroids. The viability of the cells in these spheroids is measured after treatment with the inhibitor.[17]

-

Methodology:

-

Cancer cells are seeded in ultra-low attachment plates to promote spheroid formation.

-

Spheroids are allowed to form over several days.

-

The spheroids are then treated with a range of this compound concentrations.

-

After a defined incubation period, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[8]

-

The luminescence signal is read on a plate reader, and IC50 values are determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Caption: SOS1-Mediated RAS Activation Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the selectivity profile of this compound.

Conclusion

The comprehensive data from biochemical and cellular assays unequivocally establish this compound as a highly potent and selective inhibitor of SOS1 with negligible activity against SOS2. This remarkable selectivity is a critical attribute, suggesting a lower likelihood of off-target effects mediated by the inhibition of SOS2. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development of this compound as a targeted therapy for KRAS-driven cancers. This in-depth technical guide serves as a valuable resource for scientists and researchers in the field of oncology and drug discovery.

References

- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sos-mediated cross activation of wild-type Ras by oncogenic Ras is essential for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. opnme.com [opnme.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. cytoskeleton.com [cytoskeleton.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the BI-3406 Binding Site on SOS1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of BI-3406, a potent and selective inhibitor of the Son of Sevenless 1 (SOS1):Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein-protein interaction. This document details the molecular interactions, quantitative binding data, and the experimental protocols used to characterize this interaction, serving as a vital resource for researchers in oncology and drug discovery.

Introduction to SOS1 and the KRAS Signaling Pathway

The Ras superfamily of small GTPases, particularly the KRAS isoform, are critical signaling nodes that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of KRAS is facilitated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF for KRAS. By promoting the exchange of GDP for GTP, SOS1 plays a pivotal role in the activation of the RAS-RAF-MEK-ERK signaling cascade. Consequently, inhibiting the SOS1-mediated activation of KRAS presents a compelling therapeutic strategy for treating KRAS-driven cancers.[1]

This compound is a small molecule inhibitor that selectively targets the catalytic site of SOS1, thereby preventing its interaction with KRAS and inhibiting the subsequent downstream signaling.[1][2] This guide will delve into the precise location and nature of the this compound binding site on SOS1.

The this compound Binding Site on SOS1

The high-resolution co-crystal structure of this compound in complex with the catalytic domain of human SOS1 (Protein Data Bank ID: 6SCM) provides a detailed atomic-level view of the binding interface.[3][4] this compound binds to a well-defined pocket on SOS1, located adjacent to the KRAS binding site, effectively blocking the protein-protein interaction.

Key Interacting Residues

The binding of this compound to SOS1 is characterized by a network of hydrogen bonds and hydrophobic interactions. The following table summarizes the key amino acid residues in SOS1 that interact with this compound, as determined from the X-ray crystal structure (PDB: 6SCM).

| SOS1 Residue | Interaction Type with this compound |

| Met878 | Hydrogen Bond (backbone carbonyl) |

| Asn879 | Hydrogen Bond (side chain) |

| Tyr884 | π-π Stacking |

| Phe890 | Hydrophobic Interaction |

| His905 | π-π Stacking |

The quinazoline core of this compound engages in a π-π stacking interaction with the imidazole ring of His905 . A primary aniline group on the inhibitor forms a hydrogen bond with the backbone carbonyl of Met878 , while another part of the molecule interacts with Asn879 via a hydrogen bond. The tetrahydrofuran moiety of this compound is oriented into a hydrophobic pocket defined by residues including Phe890 , and it also makes a productive interaction with Tyr884 .[5] This intricate network of interactions accounts for the high affinity and selectivity of this compound for SOS1.

Quantitative Analysis of this compound Binding

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for the interaction of this compound with SOS1.

Table 1: Biochemical Potency of this compound

| Assay Type | Parameter | Value (nM) | Notes |

| SOS1::KRAS Interaction Assay | IC50 | 5 | Inhibition of the interaction between SOS1 and GDP-loaded KRAS.[2] |

| SOS1::KRAS Interaction Assay | IC50 | 6 | Inhibition of the interaction between KRAS and SOS1.[6] |

| Surface Plasmon Resonance (SPR) | Kd | 9.7 | Direct binding affinity to recombinant SOS1.[7] |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Mutation | Assay | Parameter | Value (nM) |

| NCI-H358 | G12C | pERK Inhibition | IC50 | 4 |

| NCI-H358 | G12C | Proliferation | IC50 | 24 |

| DLD-1 | G13D | pERK Inhibition | IC50 | 24 |

| DLD-1 | G13D | Proliferation | IC50 | 36 |

| H520 | Wild-Type | Proliferation | IC50 | >10,000 |

This compound demonstrates high selectivity for SOS1 over its close homolog SOS2, with an IC50 for SOS2 being greater than 10 µM.[2][8]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity has been accomplished through a combination of X-ray crystallography and various biochemical and biophysical assays.

X-ray Crystallography of the SOS1-BI-3406 Complex

The determination of the co-crystal structure of this compound with SOS1 (PDB: 6SCM) was a critical step in elucidating the binding mode.

Crystallization Protocol:

-

Method: Vapor diffusion, sitting drop.[9]

-

Condition: 13% PEG 8000, 0.1M Imidazole pH 8.0.[9]

-

Temperature: 277 K.[9]

-

Data Collection: X-ray diffraction data were collected to a resolution of 1.87 Å.[3]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1::KRAS Interaction

The HTRF assay is a robust, high-throughput method used to quantify the inhibition of the SOS1::KRAS protein-protein interaction.

Principle: The assay utilizes tagged recombinant human SOS1 and KRAS proteins. An anti-tag antibody labeled with a Terbium cryptate (donor) binds to one protein, and another anti-tag antibody labeled with XL665 (acceptor) binds to the other. When the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the HTRF signal.[10][11]

Detailed Protocol: This protocol is adapted from commercially available KRAS/SOS1 binding assay kits.

-

Plate Preparation: Dispense 2 µL of the test compound (e.g., this compound) or control into a 384-well low volume white plate.

-

Protein and GTP Addition: Add 4 µL of a pre-mixed solution containing Tag1-KRAS protein and GTP, followed by the addition of 4 µL of Tag2-SOS1 protein to each well.

-

Detection Reagent Addition: Add 10 µL of a pre-mixed solution of HTRF detection reagents (anti-Tag1-XL665 and anti-Tag2-Terbium cryptate antibodies).

-

Incubation: Seal the plate and incubate for 2 hours at room temperature.[12]

-

Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Simplified KRAS Signaling Pathway and Point of Inhibition by this compound

Caption: Simplified KRAS signaling pathway showing inhibition of SOS1 by this compound.

Experimental Workflow for Identifying SOS1::KRAS Inhibitors

Caption: Workflow for the discovery and characterization of SOS1::KRAS inhibitors.

Logical Relationship of this compound Action

Caption: The mechanism of action of this compound from binding to cellular effect.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS-driven cancers. Its potent and selective inhibition of the SOS1::KRAS interaction, achieved through specific binding to the catalytic site of SOS1, provides a clear mechanism for downregulating the oncogenic RAS signaling pathway. The detailed understanding of the this compound binding site, supported by robust quantitative data and well-defined experimental protocols, offers a solid foundation for the future design of next-generation SOS1 inhibitors and for further exploration of this therapeutic strategy in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. rcsb.org [rcsb.org]

- 4. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Pardon Our Interruption [opnme.com]

- 9. rcsb.org [rcsb.org]

- 10. revvity.com [revvity.com]

- 11. revvity.com [revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

The Effect of BI-3406 on RAS-GTP Loading: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BI-3406, its direct impact on RAS-GTP loading, and the experimental methodologies used to quantify this effect. This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3][4] By binding to the catalytic domain of SOS1, this compound effectively prevents SOS1 from functioning as a guanine nucleotide exchange factor (GEF) for KRAS.[3][4][5] This inhibition leads to a significant reduction in the levels of active, GTP-bound KRAS (RAS-GTP), and consequently, a downregulation of the downstream MAPK signaling pathway.[1][2][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity on the SOS1-KRAS interaction, downstream signaling, and cell proliferation.

| Parameter | Value | Assay Conditions | Reference |

| SOS1-KRAS Interaction IC50 | 6 nM | Biochemical assay | [1] |

| pERK Inhibition IC50 (NCI-H358) | 4 nM | Cellular assay | [6] |

| Cell Proliferation IC50 (NCI-H358) | 24 nM | 3D proliferation assay | [6] |

| Cell Proliferation IC50 (DLD-1) | 36 nM | 3D proliferation assay | [6] |

Table 1: Summary of this compound In Vitro Potency.

| Cell Line | KRAS Mutation | Effect of this compound on RAS-GTP Levels | Reference |

| NCI-H358 | G12C | Rapid and dose-dependent reduction. | [1] |

| A549 | G12S | Reduction of RAS-GTP levels in xenograft tumors. | [2] |

| KRASmut MEFs | G12C, G12D | Stronger reduction compared to G12V. | [5] |

| Human LUAD Cells | G12D | Moderate reduction with single treatment, more pronounced with combination. | [7] |

Table 2: Effect of this compound on RAS-GTP Loading in Various Cell Lines.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the RAS signaling pathway and the mechanism by which this compound inhibits this pathway.

Figure 1: Simplified RAS/MAPK Signaling Pathway.

Figure 2: Mechanism of this compound Action on SOS1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on RAS-GTP loading.

Active RAS Pull-Down Assay

This method is used to selectively isolate the active, GTP-bound form of RAS from cell lysates.

a. Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Serum-starve cells for 12-24 hours to reduce basal RAS activity.

-

Treat cells with desired concentrations of this compound for the specified duration (e.g., 2 hours).

-

Stimulate cells with a growth factor like EGF (e.g., 100 ng/mL for 2-5 minutes) to induce RAS activation.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

b. Pull-Down of Active RAS:

-

Normalize protein concentration of the lysates.

-

Incubate an aliquot of the lysate with RAF-RBD (RAS-binding domain of RAF) beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

c. Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a pan-RAS antibody to detect the amount of pulled-down active RAS.

-

Analyze a separate aliquot of the total cell lysate for total RAS levels as a loading control.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

RAS G-LISA™ Assay

This is a quantitative ELISA-based assay for measuring RAS-GTP levels.

a. Cell Lysis and Sample Preparation:

-

Follow the same cell culture, treatment, and lysis steps as for the Active RAS Pull-Down Assay.

-

Determine the protein concentration of the cell lysates.

b. G-LISA™ Procedure (following manufacturer's protocol, e.g., Cytoskeleton, Inc. #BK131):

-

Add equal amounts of protein lysate to the wells of the G-LISA™ plate, which are coated with the RAS-GTP binding protein.

-

Incubate for 30 minutes at 4°C.

-

Wash the wells to remove unbound protein.

-

Add a specific anti-RAS antibody to the wells and incubate.

-

Wash away the unbound primary antibody.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Wash away the unbound secondary antibody.

-

Add HRP substrate and measure the absorbance at 490 nm using a plate reader. The signal is proportional to the amount of active RAS in the sample.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the impact of this compound on RAS-GTP loading.

Figure 3: General Experimental Workflow.

References

- 1. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

BI-3406: A Technical Deep Dive into the Inhibition of KRAS G12C and Non-G12C Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRAS, the most frequently mutated oncogene, has long been a challenging target in cancer therapy. The landscape is evolving with the advent of targeted inhibitors. This technical guide provides an in-depth analysis of BI-3406, a potent and selective small-molecule inhibitor of the SOS1::KRAS interaction. By preventing the guanine nucleotide exchange factor SOS1 from activating KRAS, this compound offers a therapeutic strategy against a broad spectrum of KRAS-driven cancers, encompassing both the well-studied G12C mutation and a range of historically difficult-to-target non-G12C mutations. This document details the mechanism of action of this compound, presents comprehensive preclinical data in clearly structured tables, outlines detailed experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows.

Mechanism of Action: Indirectly Targeting the "Undruggable"

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated, and oncogenic mutations in KRAS impair its ability to hydrolyze GTP, leading to a constitutively active state that drives downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.

This compound does not directly bind to KRAS. Instead, it targets Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on KRAS, thereby activating it.[1][2] this compound is a potent and selective inhibitor that binds to the catalytic site of SOS1, sterically hindering its interaction with KRAS.[1][3] This inhibition is effective across multiple KRAS isoforms, including those with G12 and G13 mutations, but not against KRAS Q61 mutations.[4] By preventing SOS1-mediated activation, this compound reduces the levels of active, GTP-bound KRAS, leading to the downregulation of the MAPK signaling cascade.[1][2]

A key aspect of this compound's mechanism is its ability to counteract the feedback reactivation of the MAPK pathway often seen with MEK inhibitors.[1][2][3] Inhibition of MEK can lead to a relief of negative feedback loops, resulting in increased SOS1 activity and a rebound in KRAS-GTP levels. By co-administering this compound with a MEK inhibitor, this adaptive resistance mechanism is thwarted, leading to a more sustained and potent inhibition of the pathway and synergistic anti-tumor effects.[1][2]

Quantitative Data Summary

The preclinical efficacy of this compound has been extensively evaluated in a variety of in vitro and in vivo models of KRAS-driven cancers. The following tables summarize the key quantitative data, comparing the activity of this compound against cell lines and xenograft models with KRAS G12C and non-G12C mutations.

Table 1: In Vitro 3D Cell Proliferation Inhibition by this compound

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| MIA PaCa-2 | Pancreatic | G12C | 16 |

| NCI-H358 | NSCLC | G12C | 24 |

| NCI-H23 | NSCLC | G12C | 52 |

| SW837 | Colorectal | G12C | < 100 |

| NCI-H1792 | NSCLC | G12C | < 100 |

| A549 | NSCLC | G12S | 42 |

| SW620 | Colorectal | G12V | < 100 |

| DLD-1 | Colorectal | G13D | 36 |

| LoVo | Colorectal | G13D | < 100 |

| NCI-H2122 | NSCLC | G12V | < 100 |

| GEO | Colorectal | G12D | < 100 |

| NCI-H1373 | NSCLC | G12C | < 100 |

Data compiled from multiple preclinical studies. IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% in 3D soft agar or spheroid growth assays.

Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models

| Xenograft Model | Cancer Type | KRAS Mutation | This compound Dose (mg/kg, bid) | Tumor Growth Inhibition (TGI) % |

| MIA PaCa-2 | Pancreatic | G12C | 12 | 66% |

| MIA PaCa-2 | Pancreatic | G12C | 50 | 87% |

| A549 | NSCLC | G12S | 12.5 | 39% |

| A549 | NSCLC | G12S | 50 | 66% |

| SW620 | Colorectal | G12V | 50 | Significant TGI |

| LoVo | Colorectal | G13D | 50 | Significant TGI |

TGI percentages are calculated relative to vehicle-treated control groups at the end of the respective studies.

Table 3: In Vivo Efficacy of this compound in Combination with MEK Inhibitor (Trametinib)

| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Outcome |

| MIA PaCa-2 | Pancreatic | G12C | This compound (50 mg/kg, bid) + Trametinib (0.1-0.125 mg/kg, bid) | Substantial tumor regressions |

| LoVo | Colorectal | G13D | This compound (50 mg/kg, bid) + Trametinib | Significantly stronger than monotherapies |

Combination therapy demonstrates synergistic effects, leading to tumor regression in models where monotherapy often results in tumor growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the evaluation of this compound.

3D Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, and is considered more representative of in vivo tumorigenicity than 2D proliferation assays.

Materials:

-

Base Agar: 1.2% (w/v) Noble Agar in sterile water.

-

Top Agar: 0.7% (w/v) Noble Agar in sterile water.

-

2x cell culture medium (e.g., RPMI, DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.

-

Cancer cell lines of interest.

-

6-well tissue culture plates.

-

This compound stock solution.

Procedure:

-

Prepare Base Layer:

-

Melt the 1.2% base agar in a microwave and cool to 40-42°C in a water bath.

-

Warm the 2x cell culture medium to 40-42°C.

-

Mix equal volumes of the melted base agar and the 2x medium to create a 0.6% agar solution in 1x medium.

-

Immediately pipette 1.5-2 mL of this mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature for at least 30 minutes.

-

-

Prepare Cell Layer:

-

Trypsinize and count the cells. Prepare a single-cell suspension.

-

Melt the 0.7% top agar and cool to 40-42°C.

-

Warm the 2x cell culture medium to 40-42°C.

-

Prepare a cell suspension in 1x medium at the desired seeding density (e.g., 5,000 cells per well).

-

Mix the cell suspension with an equal volume of the 0.7% top agar solution to create a final agar concentration of 0.35%.

-

-

Plating and Treatment:

-

Carefully layer 1.5 mL of the cell/top agar mixture onto the solidified base layer in each well.

-

Allow the top layer to solidify at room temperature for 20-30 minutes.

-

Add 100-200 µL of complete culture medium containing the desired concentrations of this compound or vehicle control on top of the solidified agar.

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C in a humidified incubator for 14-21 days.

-

Replenish the medium with fresh drug or vehicle every 2-3 days.

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1-2 hours.

-

Wash the plates with water to remove excess stain.

-

Count the number of colonies in each well using a microscope or a colony counter.

-

Calculate the IC50 value by plotting the percentage of colony inhibition against the log concentration of this compound.

-

Active Ras (GTP-Bound) Pulldown Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of KRAS from cell lysates, providing a direct measure of the inhibitor's effect on KRAS activation.

Materials:

-

RAF-RBD (Ras Binding Domain of RAF) fused to GST (Glutathione S-transferase) and bound to glutathione-agarose beads.

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).

-

GTPγS (non-hydrolyzable GTP analog for positive control).

-

GDP (for negative control).

-

Anti-KRAS antibody.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.

-

Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Affinity Pulldown:

-

Incubate 500-1000 µg of protein lysate with GST-RAF-RBD-agarose beads for 1 hour at 4°C with gentle rotation.

-

For controls, preload separate lysates with GTPγS (positive control) or GDP (negative control) prior to incubation with the beads.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute.

-

Wash the beads three times with ice-cold Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using a specific anti-KRAS antibody to detect the amount of pulled-down (active) KRAS.

-

Analyze the total KRAS levels in the input lysates to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of active KRAS in treated versus untreated cells.

-

Subcutaneous Xenograft Tumor Model Study

This in vivo model is essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-scid).

-

Cancer cell lines of interest, prepared as a single-cell suspension in sterile PBS or culture medium.

-

Matrigel (optional, to improve tumor engraftment).

-

This compound formulated for oral administration.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Optionally, mix the cell suspension 1:1 with Matrigel on ice.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers.[5]

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize the mice into treatment and control groups with similar average tumor volumes.

-

-

Drug Administration:

-

Administer this compound orally (e.g., by gavage) at the predetermined doses and schedule (e.g., twice daily, bid).

-

Administer the vehicle solution to the control group.

-

-

Monitoring and Efficacy Assessment:

-

Measure tumor volumes and mouse body weights 2-3 times per week.

-

Monitor the overall health and behavior of the mice daily.

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental processes discussed in this guide.

KRAS Activation and the MAPK Signaling Pathway

Caption: The canonical RTK/KRAS/MAPK signaling pathway.

Mechanism of Action of this compound

Caption: this compound inhibits the SOS1::KRAS interaction.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a subcutaneous xenograft efficacy study.

Conclusion

This compound represents a significant advancement in the quest to drug KRAS-driven cancers. Its novel mechanism of action, inhibiting the SOS1::KRAS interaction, provides a pan-KRAS inhibitory strategy that is effective against a broad range of G12 and G13 mutations, including G12C. The preclinical data robustly supports its potential both as a monotherapy and, critically, in combination with MEK inhibitors to overcome adaptive resistance. The detailed experimental protocols provided herein should facilitate further research and validation of this promising therapeutic agent. As this compound and similar molecules progress through clinical development, they offer hope for a wider population of patients with KRAS-mutant tumors, a group for whom effective targeted therapies have been historically limited.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]

Preclinical Pharmacokinetic Profile of BI-3406: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) data for BI-3406, a potent and selective inhibitor of the SOS1::KRAS interaction. The information presented herein is intended to support further research and development of this compound for KRAS-driven cancers.

Executive Summary

This compound is an orally bioavailable small molecule that disrupts the interaction between Son of Sevenless 1 (SOS1) and KRAS, thereby inhibiting downstream MAPK pathway signaling.[1][2] Preclinical studies have demonstrated its efficacy in various KRAS-mutant cancer models, both as a monotherapy and in combination with other targeted agents like MEK inhibitors.[2][3] This document summarizes the available in vitro and in vivo pharmacokinetic properties of this compound across multiple preclinical species, details the experimental methodologies used in these studies, and provides visual representations of its mechanism of action and experimental workflows.

In Vitro ADME Properties

The in vitro absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound have been evaluated in several species to predict its behavior in vivo.

Data Presentation: In Vitro ADME Parameters

| Parameter | Mouse | Rat | Dog | Human |

| Metabolic Stability (Liver Microsomes - CLint in µL/min/mg) | 114 | 110 | 48 | 62 |

| Metabolic Stability (Hepatocytes - CLint in µL/min/10^6 cells) | 22 | 23 | 6.5 | 8.8 |

| Plasma Protein Binding (%) | 97.5 | 98.3 | 97.9 | 98.6 |

| Blood/Plasma Ratio | 1.1 | 1.0 | 1.0 | 1.0 |

Data sourced from opnMe.com

In Vivo Pharmacokinetics

In vivo pharmacokinetic studies have been conducted in mice, rats, and dogs to characterize the disposition of this compound after intravenous (IV) and oral (PO) administration.

Data Presentation: In Vivo Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | AUC (µM.h) | F (%) |

| Mouse | IV | 1 | 25 | 2.1 | 1.2 | 0.3 | - |

| PO | 5 | - | - | 1.4 | 1.4 | 100 | |

| Rat | IV | 1 | 37 | 3.3 | 1.3 | 0.2 | - |

| PO | 5 | - | - | 1.8 | 1.0 | 100 | |

| Dog | IV | 0.5 | 11 | 2.4 | 3.1 | 0.1 | - |

| PO | 2 | - | - | 3.3 | 0.4 | 52 |

CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the curve; F: Oral Bioavailability. Data sourced from a 2019 EORTC-NCI-AACR Symposium abstract and opnMe.com.[4]

Experimental Protocols

This section details the methodologies employed in the key preclinical pharmacokinetic and in vivo efficacy studies of this compound.

In Vivo Efficacy and Pharmacodynamic Studies in Xenograft Models

-

Animal Models: Female BomTac:NMRI-Foxn1nu or Hsd:Athymic Nude-Foxn1nu mice were used for xenograft studies.[1][5] Tumor models were established by subcutaneously engrafting human cancer cell lines such as MIA PaCa-2 (pancreatic), A549 (lung), SW620 (colorectal), and LoVo (colorectal).[3]

-

Compound Administration: this compound was formulated for oral administration and delivered via intragastric gavage.[3] Dosing regimens varied between studies, with common doses being 12 mg/kg, 50 mg/kg, or 100 mg/kg, administered once or twice daily.[3][4][5]

-

Pharmacodynamic Assessment: The effect of this compound on the MAPK pathway was assessed by measuring the levels of phosphorylated ERK (pERK) and RAS-GTP in tumor tissues at various time points after administration.[3]

Bioanalytical Method for Quantification of this compound

-

Technique: While specific details for this compound are not fully published, the standard bioanalytical method for quantifying small molecules like this compound in biological matrices (e.g., plasma, tissue homogenates) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7]

-

General Procedure:

-

Sample Preparation: Protein precipitation is a common first step to extract the drug from plasma samples.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate this compound from other matrix components.

-

Mass Spectrometric Detection: The separated compound is then ionized and detected by a tandem mass spectrometer, which provides high sensitivity and selectivity for accurate quantification.[7]

-

Pharmacokinetic Data Analysis

-

Method: The pharmacokinetic parameters such as clearance, volume of distribution, half-life, and AUC were determined using non-compartmental analysis (NCA).[8][9]

-

Software: While the specific software used for this compound analysis is not specified, industry-standard software such as Phoenix WinNonlin is commonly used for NCA.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits the SOS1-mediated activation of KRAS.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. SOS1 inhibitor this compound shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Methodological & Application

Application Note: BI-3406 for 3D Cell Culture Proliferation Assays

Introduction

BI-3406 is a potent and selective small-molecule inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[3][4] Activated, GTP-bound KRAS stimulates downstream signaling pathways, most notably the MAPK/ERK pathway, which drives cell proliferation, survival, and differentiation.[1][4][5] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a critical therapeutic target.[4]

This compound binds to the catalytic domain of SOS1, preventing its interaction with KRAS and thereby inhibiting the formation of active, GTP-bound KRAS.[2][3][4] This leads to the suppression of MAPK pathway signaling and a reduction in the proliferation of KRAS-driven cancer cells.[1][2][5] Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in a 3D spheroid-based cell culture assay.

This compound Mechanism of Action

This compound specifically targets the SOS1-KRAS interaction, a critical node in the RAS signaling cascade. By inhibiting SOS1, this compound effectively reduces the pool of active KRAS-GTP, leading to downstream pathway inhibition and reduced cancer cell proliferation.

Caption: Mechanism of action of this compound in the KRAS signaling pathway.

Experimental Protocols

This section details the materials and methods for conducting a 3D cell culture proliferation assay to evaluate the efficacy of this compound.

Materials

-

KRAS-mutant cancer cell line (e.g., A549, DLD-1, NCI-H358)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stored as a stock solution in DMSO)

-

Ultra-low attachment round-bottom 96-well plates

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of luminescence detection

-